molecular formula C16H36O5P2S2 B14615461 Tetrabutyl thiopyrophosphate CAS No. 60052-04-2

Tetrabutyl thiopyrophosphate

Cat. No.: B14615461
CAS No.: 60052-04-2
M. Wt: 434.5 g/mol
InChI Key: WVPSCUZZNRHHIP-UHFFFAOYSA-N
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Description

Tetrabutyl thiopyrophosphate is an organophosphorus compound with the molecular formula C16H36O5P2S2 It is characterized by the presence of four butyl groups attached to a thiopyrophosphate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrabutyl thiopyrophosphate typically involves the reaction of tetrabutyl phosphonium chloride with thiophosphoryl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Tetrabutyl phosphonium chloride+Thiophosphoryl chlorideTetrabutyl thiopyrophosphate+By-products\text{Tetrabutyl phosphonium chloride} + \text{Thiophosphoryl chloride} \rightarrow \text{this compound} + \text{By-products} Tetrabutyl phosphonium chloride+Thiophosphoryl chloride→Tetrabutyl thiopyrophosphate+By-products

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Tetrabutyl thiopyrophosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it to thiols and other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the butyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and related compounds.

    Substitution: Various substituted phosphates and thiophosphates.

Scientific Research Applications

Tetrabutyl thiopyrophosphate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor and in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tetrabutyl thiopyrophosphate involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved include phosphorylation and dephosphorylation processes, which are critical in cellular signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

    Tetrabutylammonium bromide: A quaternary ammonium salt used as a phase transfer catalyst.

    Tetrabutyl phosphonium chloride: A precursor in the synthesis of tetrabutyl thiopyrophosphate.

    Thiopyrophosphate: A related compound with similar chemical properties.

Uniqueness

This compound is unique due to its specific combination of butyl groups and thiopyrophosphate core, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its diverse applications in research and industry set it apart from other similar compounds.

Properties

CAS No.

60052-04-2

Molecular Formula

C16H36O5P2S2

Molecular Weight

434.5 g/mol

IUPAC Name

dibutoxy-dibutoxyphosphinothioyloxy-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C16H36O5P2S2/c1-5-9-13-17-22(24,18-14-10-6-2)21-23(25,19-15-11-7-3)20-16-12-8-4/h5-16H2,1-4H3

InChI Key

WVPSCUZZNRHHIP-UHFFFAOYSA-N

Canonical SMILES

CCCCOP(=S)(OCCCC)OP(=S)(OCCCC)OCCCC

Origin of Product

United States

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